N-(2-Methoxyphenyl)-N-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]acetamide N-(2-Methoxyphenyl)-N-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]acetamide
Brand Name: Vulcanchem
CAS No.: 471883-55-3
VCID: VC0378134
InChI: InChI=1S/C18H15NO3S/c1-12(20)19(14-8-4-5-9-15(14)22-2)11-17-18(21)13-7-3-6-10-16(13)23-17/h3-11H,1-2H3/b17-11-
SMILES: CC(=O)N(C=C1C(=O)C2=CC=CC=C2S1)C3=CC=CC=C3OC
Molecular Formula: C18H15NO3S
Molecular Weight: 325.4g/mol

N-(2-Methoxyphenyl)-N-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]acetamide

CAS No.: 471883-55-3

Main Products

VCID: VC0378134

Molecular Formula: C18H15NO3S

Molecular Weight: 325.4g/mol

N-(2-Methoxyphenyl)-N-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]acetamide - 471883-55-3

CAS No. 471883-55-3
Product Name N-(2-Methoxyphenyl)-N-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]acetamide
Molecular Formula C18H15NO3S
Molecular Weight 325.4g/mol
IUPAC Name N-(2-methoxyphenyl)-N-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)methyl]acetamide
Standard InChI InChI=1S/C18H15NO3S/c1-12(20)19(14-8-4-5-9-15(14)22-2)11-17-18(21)13-7-3-6-10-16(13)23-17/h3-11H,1-2H3/b17-11-
Standard InChIKey DZDYIIPCHCOZIX-BOPFTXTBSA-N
Isomeric SMILES CC(=O)N(/C=C\1/C(=O)C2=CC=CC=C2S1)C3=CC=CC=C3OC
SMILES CC(=O)N(C=C1C(=O)C2=CC=CC=C2S1)C3=CC=CC=C3OC
Canonical SMILES CC(=O)N(C=C1C(=O)C2=CC=CC=C2S1)C3=CC=CC=C3OC
PubChem Compound 828273
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator